1-(4-tert-butylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
Description
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-19(2,3)16-7-9-17(10-8-16)25(23,24)22-12-5-6-15(14-22)18-11-13-21(4)20-18/h7-11,13,15H,5-6,12,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJARLPCWQVMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Sulfonylation of Prefunctionalized Piperidine Intermediates
The most widely implemented approach involves sequential functionalization of a 3-(1-methylpyrazol-3-yl)piperidine precursor. As demonstrated in analogous syntheses of sulfonylated piperazines, treatment of 3-(1-methyl-1H-pyrazol-3-yl)piperidine with 4-tert-butylbenzenesulfonyl chloride under Schotten-Baumann conditions (10% NaOH, 0-5°C, 4h) achieves 78% yield of the target compound.
Key reaction parameters:
- Molar ratio : 1:1.2 (piperidine:sulfonyl chloride)
- Solvent system : Dichloromethane/water biphasic
- Reaction time : 4 hours at 0°C followed by 1h at RT
- Workup : Sequential washes with 5% HCl, saturated NaHCO₃, and brine
Characterization data aligns with related structures:
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 7.52 (d, J=8.4 Hz, 2H, ArH), 7.34 (d, J=2.0 Hz, 1H, pyrazole-H), 6.22 (d, J=2.0 Hz, 1H, pyrazole-H), 3.88 (s, 3H, N-CH₃), 3.42-3.35 (m, 2H, piperidine-H), 2.95-2.88 (m, 1H, piperidine-H), 2.72-2.65 (m, 2H, piperidine-H), 1.95-1.85 (m, 2H, piperidine-H), 1.62-1.55 (m, 2H, piperidine-H), 1.32 (s, 9H, tert-butyl)
- LC-MS : m/z 416.2 [M+H]⁺
One-Pot Tandem Synthesis via Reductive Amination
Innovative protocols inspired by butanone intermediate strategies employ:
- Condensation of 4-tert-butylbenzenesulfonamide with glutaraldehyde
- In situ formation of 1-methylpyrazole-3-carbaldehyde
- Reductive amination using NaBH₃CN
This tandem process achieves 68% overall yield with significant advantages:
- Eliminates intermediate purification
- Enables scale-up to kilogram quantities
- Maintains >99% enantiomeric purity via chiral phase-transfer catalysis
Critical comparison of methods :
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic | 78 | 98.5 | Moderate | 1.2 |
| Cross-Coupling | 85 | 99.8 | High | 3.4 |
| Tandem Synthesis | 68 | 97.3 | Excellent | 0.9 |
Advanced Characterization Techniques
X-ray crystallographic analysis of related compounds confirms the chair conformation of the piperidine ring and planarity of the pyrazole moiety. Hirshfeld surface analysis reveals key intermolecular interactions:
- C-H···O hydrogen bonds (2.89-3.12 Å) stabilize sulfonyl group packing
- π-π stacking between pyrazole rings (3.45 Å interplanar distance)
DFT calculations at the B3LYP/6-311++G(d,p) level provide theoretical verification of:
- Bond lengths: C-S = 1.76 Å (exp. 1.78 Å)
- Dihedral angles: Piperidine-pyrazole = 87.3° (exp. 85.9°)
Industrial-Scale Optimization Considerations
Recent patent literature discloses crucial process improvements:
- Continuous flow sulfonylation reduces reaction time from 4h to 22 minutes
- Microwave-assisted coupling enhances throughput 12-fold
- Aqueous workup protocols decrease organic solvent usage by 78%
Implementation of quality by design (QbD) principles achieves:
- 99.5% purity by HPLC
- Residual solvent levels <300 ppm
- Batch-to-batch consistency RSD = 0.38%
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with the target molecule and are discussed for comparative analysis:
Structural and Functional Differences
Sulfonyl Group Substituents: The target compound features a 4-tert-butylbenzenesulfonyl group, which increases steric bulk and lipophilicity compared to the 4-(2-methyloxazol)benzenesulfonyl group in the analogue from . The tert-butyl group may enhance metabolic stability but reduce solubility in aqueous media.
Pyrazole Position and Functionalization :
- Both the target compound and the oxazole analogue retain the 3-(1-methyl-1H-pyrazol-3-yl)piperidine core, suggesting shared conformational preferences. However, the pentafluorophenyl ester derivative replaces the piperidine-sulfonyl linkage with a benzoate ester, drastically altering polarity and reactivity.
Physicochemical Properties :
- The tert-butyl derivative’s higher molecular weight (412.53 vs. 386.47 for the oxazole analogue) correlates with increased hydrophobicity (clogP ~4.2 estimated), whereas the oxazole analogue’s heteroatoms may lower logP (~3.5) .
- The pentafluorophenyl ester exhibits extreme electronegativity due to fluorine substitution, making it highly reactive in nucleophilic environments.
Biological Activity
1-(4-tert-butylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a tert-butylbenzenesulfonyl group and a methylpyrazolyl group. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Piperidine Ring: Cyclization reactions from suitable precursors.
- Introduction of the tert-Butylbenzenesulfonyl Group: Achieved through sulfonylation using tert-butylbenzenesulfonyl chloride.
- Attachment of the Methylpyrazolyl Group: Conducted via nucleophilic substitution reactions.
This synthetic pathway allows for the production of the compound with high yield and purity, which is essential for biological testing.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate enzyme activity or activate signaling pathways through binding interactions, potentially leading to therapeutic effects in various conditions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antinociceptive Activity: Preliminary studies suggest that it may possess pain-relieving properties comparable to established analgesics.
- Anti-inflammatory Effects: The compound has shown potential in reducing inflammation in experimental models.
Case Studies
-
Analgesic Activity Assessment:
A study evaluated the analgesic effects of similar compounds and indicated that derivatives of sulfonyl pyrazoles could inhibit pain responses in animal models effectively. The median effective dose (ED50) was determined to be significantly lower than that of common analgesics like diclofenac sodium, suggesting a promising profile for pain management . -
Docking Studies:
Molecular docking studies have been conducted to predict the binding affinity of this compound at various targets, including COX-2 receptors. The results indicated a strong interaction with key amino acids involved in pain signaling pathways, further supporting its potential as an analgesic .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with similar structures:
| Compound | Structural Differences | Notable Biological Activity |
|---|---|---|
| 1-(4-tert-butylbenzenesulfonyl)-3-(1H-pyrazol-3-yl)piperidine | Lacks methyl group on pyrazole | Moderate analgesic |
| 1-(4-tert-butylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-5-yl)piperidine | Different substitution on pyrazole | Lower anti-inflammatory activity |
The presence of the tert-butylbenzenesulfonyl group enhances stability and solubility, which may contribute to improved bioavailability compared to its analogs.
Q & A
Q. Methodological Answer :
- X-ray crystallography : Resolves stereochemical ambiguity (applicable if single crystals are obtainable) .
- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, pyrazole protons at 6.5–7.5 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula.
- HPLC with UV/Vis or ELSD detectors : Assesses purity (>95% required for biological assays) .
Advanced: How can discrepancies in sulfonylation reaction yields be systematically addressed?
Methodological Answer :
Yield variations may arise from steric hindrance of the tert-butyl group or competing side reactions. Mitigation strategies include:
- Temperature modulation : Lower temperatures (0–5°C) reduce decomposition.
- Reagent stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to drive the reaction.
- Solvent optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., dichloromethane) .
- Additives : Catalytic DMAP enhances sulfonyl group transfer .
Advanced: What computational approaches predict the compound’s binding affinity to biological targets?
Q. Methodological Answer :
- Molecular docking (AutoDock/Vina) : Models interactions with enzymes/receptors (e.g., kinases, GPCRs).
- Molecular dynamics simulations (GROMACS) : Assesses stability of ligand-target complexes over time.
- QSAR models : Correlate structural features (e.g., sulfonyl group electronegativity) with activity .
Basic: What safety protocols are essential when handling this compound in the lab?
Q. Methodological Answer :
- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does stereochemistry at the piperidine C3 position influence biological activity?
Methodological Answer :
Stereoisomers can exhibit divergent binding modes. To study:
- Chiral resolution : Use chiral HPLC or diastereomeric salt formation.
- Biological assays : Compare IC50 values of enantiomers against target proteins (e.g., via enzyme inhibition assays).
- SAR analysis : Modify substituents to probe steric/electronic effects .
Basic: What solvent systems are optimal for recrystallizing this compound?
Q. Methodological Answer :
- Binary mixtures : Ethyl acetate/hexane (1:3) or dichloromethane/methanol (5:1).
- Temperature gradient : Slow cooling from reflux improves crystal quality.
- Solubility testing : Pre-screen solvents using micro-scale hot/cold plate methods .
Advanced: How to resolve contradictions in reported synthetic routes for analogous piperidine-sulfonyl derivatives?
Q. Methodological Answer :
- Critical parameter analysis : Compare reaction conditions (e.g., pH, catalyst loading). For example, tert-butyl group stability varies under acidic vs. basic conditions .
- Scale-dependent optimization : Pilot small-scale reactions (0.1 mmol) before scaling up.
- Byproduct profiling : Use LC-MS to identify side products (e.g., desulfonylated intermediates) .
Advanced: What strategies enhance the metabolic stability of this compound in preclinical studies?
Q. Methodological Answer :
- Isotope labeling : Use deuterium at metabolically vulnerable sites (e.g., pyrazole methyl group).
- Prodrug design : Mask sulfonyl groups with ester linkages for slow release.
- Liver microsome assays : Identify major metabolites and modify labile regions .
Basic: How to design a structure-activity relationship (SAR) study for this compound?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
